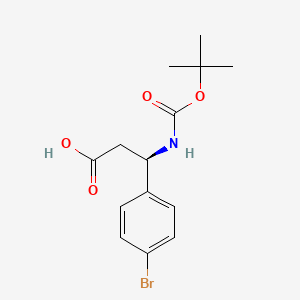

Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMLGGRVTAXBHI-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426540 | |

| Record name | (3R)-3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261380-20-5 | |

| Record name | (3R)-3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (R)-Boc-4-bromo-β-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Boc-4-bromo-β-phenylalanine is a non-proteinogenic amino acid that serves as a crucial chiral building block in medicinal chemistry and drug development. Its unique structure, featuring a bromine substituent on the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group, offers opportunities for the synthesis of novel peptides and small molecules with tailored biological activities. The bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, enabling the creation of diverse molecular architectures. This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-Boc-4-bromo-β-phenylalanine, including detailed experimental protocols, characterization data, and its applications in drug discovery.

Introduction

Unnatural amino acids are invaluable tools in modern drug discovery, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of therapeutic peptides and small molecules. (R)-Boc-4-bromo-β-phenylalanine, a derivative of β-phenylalanine, is of particular interest due to its potential to introduce conformational constraints and provide a site for bioorthogonal modifications. The presence of the bromine atom can enhance binding affinities to biological targets and allows for the late-stage functionalization of drug candidates. This guide outlines a plausible synthetic route and the necessary analytical techniques for the unambiguous characterization of this important synthetic intermediate.

Synthesis of (R)-Boc-4-bromo-β-phenylalanine

The enantioselective synthesis of (R)-Boc-4-bromo-β-phenylalanine can be achieved through several methods, including biocatalytic and asymmetric chemical synthesis approaches. Below is a detailed experimental protocol based on the asymmetric hydrogenation of a suitable precursor, a widely recognized and effective method for establishing the desired stereochemistry.

Proposed Synthetic Pathway: Asymmetric Hydrogenation

A reliable method for the synthesis of the target compound involves the asymmetric hydrogenation of a Boc-protected dehydroamino acid precursor. This approach allows for the direct installation of the desired (R)-chirality at the β-position.

Caption: Proposed synthetic pathway for (R)-Boc-4-bromo-β-phenylalanine.

Experimental Protocol: Asymmetric Hydrogenation

Step 1: Synthesis of (E)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)acrylic acid (Precursor)

-

To a solution of 4-bromocinnamic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add N-Boc-carbamate (1.2 equivalents) and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) along with a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the Boc-protected dehydroamino acid precursor.

Step 2: Asymmetric Hydrogenation to (R)-Boc-4-bromo-β-phenylalanine

-

In a high-pressure hydrogenation vessel, dissolve the precursor (1 equivalent) in a degassed solvent such as methanol or ethanol.

-

Add a chiral rhodium catalyst, for example, [Rh(COD)2]BF4 with a chiral phosphine ligand like (R)-BINAP (typically 0.5-1 mol%).

-

Purge the vessel with hydrogen gas and then pressurize to the desired pressure (e.g., 5-10 atm).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the conversion by HPLC or NMR spectroscopy.

-

Once the reaction is complete, carefully release the hydrogen pressure.

-

Remove the catalyst by passing the reaction mixture through a short pad of silica gel or celite.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography to yield (R)-Boc-4-bromo-β-phenylalanine as a solid.

Characterization of (R)-Boc-4-bromo-β-phenylalanine

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C14H18BrNO4 |

| Molecular Weight | 344.20 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Expected chemical shifts (δ, ppm): ~1.4 (s, 9H, Boc), ~2.8-3.0 (m, 2H, CH2), ~5.0-5.2 (m, 1H, CH-N), ~7.1-7.5 (m, 4H, Ar-H), ~9.0-10.0 (br s, 1H, COOH), ~5.5-6.0 (br d, 1H, NH). |

| ¹³C NMR | Expected chemical shifts (δ, ppm): ~28 (Boc CH3), ~40 (CH2), ~50 (CH-N), ~80 (Boc C), ~120-135 (Aromatic C), ~155 (Boc C=O), ~175 (COOH). |

| HRMS (ESI) | Calculated for C14H18BrNO4 [M+H]⁺: 344.0497; Found: [Value to be determined experimentally]. |

Chiral HPLC for Enantiomeric Purity

The enantiomeric excess (e.e.) of the final product is a critical parameter and can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC

-

Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., CHIROBIOTIC T) or a polysaccharide derivative.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape. The exact ratio should be optimized for baseline separation of the enantiomers.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).

-

Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase.

-

Analysis: Inject the sample and compare the retention times with a racemic standard (if available) or by comparing the peak areas of the two enantiomers to calculate the enantiomeric excess.

Caption: Workflow for chiral HPLC analysis.

Applications in Drug Development

(R)-Boc-4-bromo-β-phenylalanine is a versatile building block for the synthesis of peptidomimetics and other complex molecules with therapeutic potential.

-

Peptide Modification: Incorporation of this amino acid into peptide sequences can enhance their metabolic stability and introduce conformational rigidity, which can lead to improved biological activity and selectivity.

-

Scaffold for Synthesis: The bromine atom serves as a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the construction of diverse compound libraries for high-throughput screening in drug discovery programs.

-

Probing Biological Systems: The bromo-phenyl group can act as a probe to study protein-ligand interactions and explore the binding pockets of enzymes and receptors.

The Strategic Role of Boc-D-β-Phe(4-Br)-OH in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids into peptide-based therapeutics is a cornerstone of modern drug discovery, offering a powerful strategy to enhance pharmacological properties. Among these, Boc-D-β-Phe(4-Br)-OH, a protected derivative of 4-bromo-D-phenylalanine, has emerged as a pivotal building block. This technical guide provides an in-depth analysis of the role of Boc-D-β-Phe(4-Br)-OH in medicinal chemistry, detailing its synthesis, applications, and the impact of the 4-bromophenyl moiety on peptide bioactivity. This document serves as a comprehensive resource for researchers leveraging this versatile compound in the development of novel therapeutics.

Introduction: The Significance of Unnatural Amino Acids

The therapeutic potential of peptides is often limited by their poor metabolic stability and low bioavailability. The introduction of unnatural amino acids, such as D-isomers and halogenated derivatives, can overcome these limitations. Boc-D-β-Phe(4-Br)-OH is a prime example of a strategically modified amino acid that offers several advantages in peptide design. The D-configuration provides resistance to enzymatic degradation, while the bromo-substituent introduces unique electronic and steric properties that can enhance receptor binding and provide a handle for further chemical modifications.[1][2]

Physicochemical Properties of Boc-D-β-Phe(4-Br)-OH

A thorough understanding of the physicochemical properties of Boc-D-β-Phe(4-Br)-OH is essential for its effective application in peptide synthesis.

| Property | Value | Reference |

| Chemical Name | N-(tert-Butoxycarbonyl)-4-bromo-D-phenylalanine | |

| Synonyms | Boc-4-bromo-D-phenylalanine, Boc-D-Phe(4-Br)-OH | |

| CAS Number | 62129-39-9 | |

| Molecular Formula | C₁₄H₁₈BrNO₄ | |

| Molecular Weight | 344.20 g/mol | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMF, DCM, and other common organic solvents | |

| Purity | ≥98.0% |

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-D-β-Phe(4-Br)-OH is in solid-phase peptide synthesis (SPPS), a cornerstone of peptide and peptidomimetic drug discovery.[2] The tert-butoxycarbonyl (Boc) protecting group on the α-amino function allows for the stepwise assembly of peptide chains on a solid support.

The Boc/Bzl Protection Strategy

In the Boc/Bzl protection scheme, the temporary Nα-Boc group is removed with a mild acid, such as trifluoroacetic acid (TFA), while more permanent benzyl-based protecting groups are used for reactive side chains.[3]

Experimental Protocol: Incorporation of Boc-D-β-Phe(4-Br)-OH via Boc-SPPS

This protocol outlines the manual synthesis of a peptide containing a 4-bromo-D-phenylalanine residue using the Boc-SPPS strategy.

Materials:

-

Merrifield or PAM resin

-

Boc-D-β-Phe(4-Br)-OH

-

Other Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Cleavage cocktail (e.g., HF or TFMSA)

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel for at least 1 hour.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

-

Perform the main deprotection with 50% TFA in DCM for 20-30 minutes.

-

Wash the resin with DCM and then with isopropanol.

-

-

Neutralization: Neutralize the resulting TFA salt by washing the resin with a 5-10% solution of DIEA in DCM. Wash again with DCM.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Boc-D-β-Phe(4-Br)-OH (3 equivalents) and a coupling agent like HBTU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Cleavage: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous HF or TFMSA.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Impact on Biological Activity and Quantitative Data

The incorporation of a 4-bromo-D-phenylalanine residue can significantly modulate the biological activity of a peptide. The bromine atom, being bulky and electronegative, can alter the peptide's conformation and introduce new non-covalent interactions, such as halogen bonding, with its biological target.[1][4] This can lead to enhanced binding affinity and potency. The D-configuration of the amino acid also confers resistance to proteolysis, thereby increasing the peptide's in vivo half-life.[1]

While direct comparative studies with quantitative data for peptides with and without 4-bromo-D-phenylalanine are not abundant in the literature, the following tables illustrate the potential impact on receptor binding and enzyme inhibition based on the principles of medicinal chemistry.

Table 1: Hypothetical Receptor Binding Affinity Data

| Peptide | Target Receptor | Kᵢ (nM) | Fold Change vs. Native |

| Native Peptide (with Phe) | Receptor X | 100 | - |

| Analog (with 4-Br-D-Phe) | Receptor X | 20 | 5-fold increase |

Table 2: Hypothetical Enzyme Inhibition Data

| Peptide | Target Enzyme | IC₅₀ (µM) | Fold Change vs. Native |

| Native Peptide (with Phe) | Enzyme Y | 50 | - |

| Analog (with 4-Br-D-Phe) | Enzyme Y | 10 | 5-fold increase |

Note: The data in these tables are illustrative and the actual impact will be specific to the peptide sequence and its biological target.

Post-Synthetic Modification: The Bromine Handle

A key advantage of incorporating 4-bromophenylalanine is the utility of the bromine atom as a reactive "handle" for post-synthetic modifications. This allows for the diversification of peptide libraries and the creation of complex peptidomimetics through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the 4-bromophenylalanine residue and a boronic acid derivative, allowing for the introduction of a wide array of aryl and heteroaryl moieties.

References

The Versatile Role of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and well-defined molecular building blocks. Among these, chiral β-amino acids and their derivatives have garnered significant attention due to their ability to impart unique conformational constraints and biological activities to parent molecules. Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid, a protected chiral β-amino acid, has emerged as a pivotal intermediate in the synthesis of a range of biologically active compounds. Its utility is primarily centered on two key structural features: the Boc-protected amine, which allows for controlled, stepwise chemical modifications, and the bromophenyl group, which serves as a versatile handle for post-synthetic diversification through various cross-coupling reactions.

This technical guide delves into the core applications of this compound in drug discovery, with a particular focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors and CXCR4 antagonists. We will explore the underlying biological pathways, present quantitative data on the activity of derived compounds, provide detailed experimental protocols for key synthetic transformations, and visualize the intricate molecular interactions and experimental workflows.

Core Applications in Drug Discovery

The unique stereochemistry and functional group arrangement of this compound make it an ideal starting material for the synthesis of complex molecular architectures. Its primary applications lie in the fields of metabolic diseases and immunology/oncology, specifically in the development of inhibitors for enzymes and receptors that play crucial roles in these pathological conditions.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors for Type 2 Diabetes

DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion, suppressed glucagon release, and consequently, improved glycemic control in patients with type 2 diabetes.

The β-amino acid moiety is a key pharmacophoric element in many DPP-IV inhibitors, as it mimics the dipeptide substrate of the enzyme and allows for critical interactions with the active site. The (R)-configuration of the amino group and the presence of a substituted phenyl ring in this compound are crucial for achieving high potency and selectivity. While the blockbuster drug Sitagliptin features a trifluorophenyl group, the bromophenyl moiety of the title compound offers a strategic advantage for medicinal chemists. The bromine atom can be readily substituted using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of a library of analogues with diverse substituents for structure-activity relationship (SAR) studies. This approach allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The mechanism of action of DPP-IV inhibitors is centered on the potentiation of the endogenous incretin system. The following diagram illustrates the key steps in this signaling pathway.

A Technical Guide to the Chiral Purity and Optical Rotation of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical quality attributes of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid, focusing on its chiral purity and optical rotation. These parameters are fundamental to ensuring the compound's suitability for use in pharmaceutical synthesis and other stereospecific applications.

Core Data Summary

The enantiomeric purity and specific optical rotation are key identifiers of the stereochemical integrity of this compound. The data presented below is compiled from commercially available sources.

| Parameter | Specification | Method |

| Chiral Purity | ≥ 99% (enantiomeric excess) | Chiral High-Performance Liquid Chromatography (HPLC) |

| Optical Rotation [α]²⁰D | +47 ± 3° (c=1 in Ethanol) | Polarimetry |

Experimental Protocols

Detailed methodologies for the determination of chiral purity and optical rotation are crucial for the verification of product quality and for use in further research and development.

Determination of Chiral Purity by High-Performance Liquid Chromatography (HPLC)

The enantiomeric excess of this compound is determined using chiral HPLC. This technique separates the (R) and (S) enantiomers, allowing for their quantification.

Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. The two enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and, thus, separation.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based or Pirkle-type column)

-

HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, acetonitrile)

-

Acidic modifier (e.g., trifluoroacetic acid - TFA)

-

This compound reference standard

-

Racemic Boc-3-Amino-3-(4-bromo-phenyl)-propionic acid (for method development)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate HPLC-grade solvents in the desired ratio. A common mobile phase for the separation of similar compounds is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., 0.1% TFA).

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of the this compound reference standard in the mobile phase to create a stock solution. Prepare a series of dilutions to establish a calibration curve.

-

Sample Solution Preparation: Accurately weigh and dissolve the sample to be tested in the mobile phase to a similar concentration as the standard.

-

System Suitability:

-

Inject a solution of the racemic mixture to confirm the separation of the two enantiomers. The resolution between the two peaks should be greater than 1.5.

-

Inject the standard solution multiple times to ensure the reproducibility of the retention time and peak area. The relative standard deviation (RSD) should be less than 2%.

-

-

Analysis:

-

Inject the sample solution into the HPLC system.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (typically 254 nm).

-

Record the retention times and peak areas for both enantiomers.

-

-

Calculation of Enantiomeric Excess (% ee):

-

The enantiomeric excess is calculated using the following formula: % ee = (([R] - [S]) / ([R] + [S])) x 100 Where [R] is the peak area of the (R)-enantiomer and [S] is the peak area of the (S)-enantiomer.

-

Measurement of Optical Rotation by Polarimetry

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. The specific rotation is a characteristic constant for a given chiral compound.

Principle: A polarimeter measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound. The measured rotation is dependent on the compound, concentration, path length of the sample cell, temperature, and wavelength of the light.

Instrumentation and Reagents:

-

Polarimeter with a sodium lamp (D-line, 589 nm)

-

Polarimeter cell (typically 1 dm)

-

Analytical balance

-

Volumetric flask (e.g., 10 mL)

-

Ethanol (spectroscopic grade)

-

This compound sample

Procedure:

-

Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up. Calibrate the instrument by filling the polarimeter cell with the blank solvent (ethanol) and setting the reading to zero.

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the this compound sample.

-

Quantitatively transfer the sample to a 10 mL volumetric flask.

-

Dissolve the sample in and dilute to the mark with ethanol. Ensure the solution is homogeneous.

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the sample solution.

-

Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

-

Place the cell in the polarimeter and record the observed optical rotation (α).

-

Record the temperature of the measurement.

-

-

Calculation of Specific Rotation [α]:

-

The specific rotation is calculated using the following formula: [α]Tλ = α / (l x c) Where:

-

[α]Tλ is the specific rotation at temperature T and wavelength λ (D-line).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between chiral purity and optical rotation.

Caption: Experimental workflow for determining chiral purity and optical rotation.

Caption: Relationship between enantiomeric excess and optical rotation.

The Strategic Application of Boc-(R)-3-Amino-3-(4-bromophenyl)-propionic Acid in the Development of Bioactive Molecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the design and synthesis of novel bioactive molecules with enhanced efficacy, selectivity, and pharmacokinetic properties are of paramount importance. Non-natural amino acids have emerged as powerful tools for achieving these goals, and among them, Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid stands out as a versatile and valuable building block. This β-amino acid derivative, featuring a tert-butyloxycarbonyl (Boc) protecting group and a bromine-substituted phenyl ring, offers unique structural and functional characteristics that can be strategically leveraged in the synthesis of innovative therapeutics, particularly in the realms of neurological disorders, antimicrobial agents, and metabolic diseases.

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound. It delves into detailed experimental protocols, presents quantitative data on the biological activity of derived molecules, and illustrates the signaling pathways they modulate, thereby serving as a critical resource for researchers engaged in the design and development of next-generation bioactive compounds.

Core Chemical Properties and Strategic Advantages

This compound possesses a unique combination of features that make it a highly desirable building block in synthetic and medicinal chemistry.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Synonyms | Boc-D-β-Phe(4-Br)-OH, (R)-Boc-4-bromo-β-phenylalanine |

| CAS Number | 261380-20-5 |

| Molecular Formula | C₁₄H₁₈BrNO₄ |

| Molecular Weight | 344.2 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥ 99% (Chiral HPLC, HPLC) |

| Optical Rotation | [α]²⁰_D = 47 ± 3º (c=1 in EtOH) |

| Storage Conditions | 0-8 °C |

The strategic incorporation of this building block imparts several advantages to the resulting bioactive molecules:

-

Enhanced Biological Activity and Binding Affinity: The presence of the bromine atom at the para position of the phenyl ring significantly alters the electronic and steric properties of the molecule.[2][3] This can lead to enhanced binding affinity to biological targets through halogen bonding and other non-covalent interactions.[4]

-

Improved Metabolic Stability: The β-amino acid backbone is less susceptible to enzymatic degradation by proteases compared to natural α-amino acids, leading to an extended in vivo half-life of the resulting peptides and peptidomimetics.[5]

-

Versatile Chemical Handle: The bromine atom serves as a versatile handle for post-synthetic modifications via palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[6] This allows for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR) and optimize lead compounds.

-

Conformational Control: The D-configuration of the amino acid introduces specific steric constraints that can be used to control the peptide's secondary structure and its interaction with biological targets.[5][7]

Applications in Bioactive Molecule Synthesis

This compound is a key intermediate in the synthesis of a wide range of bioactive molecules, including peptides and small molecule inhibitors.

Peptide Synthesis

The primary application of this building block is in solid-phase peptide synthesis (SPPS) to create peptides with enhanced therapeutic potential.[1] The Boc protecting group allows for a well-established and robust synthetic strategy.

Workflow for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing (R)-3-Amino-3-(4-bromophenyl)-propionic Acid

A generalized workflow for Boc-strategy solid-phase peptide synthesis.

Case Study: Antimicrobial Peptides (AMPs)

The incorporation of halogenated amino acids is a promising strategy for enhancing the efficacy of antimicrobial peptides (AMPs).[8] A study on nisin, a lantibiotic peptide, demonstrated that the incorporation of a brominated tryptophan (an analogue of 4-bromophenylalanine) led to a significant increase in antimicrobial activity.

Table 2: Antimicrobial Activity of Nisin Variants [8]

| Peptide Variant | Target Organism | MIC (µM) |

| Nisin (Wild Type) | Staphylococcus aureus (MSSA) | 1.0 |

| Nisin (Wild Type) | Staphylococcus aureus (MRSA) | 1.0 |

| [5-Br-Trp¹]-Nisin | Staphylococcus aureus (MSSA) | 0.5 |

| [5-Br-Trp¹]-Nisin | Staphylococcus aureus (MRSA) | 0.5 |

This two-fold increase in potency highlights the potential of using this compound to develop more effective AMPs against drug-resistant bacteria.[8]

Case Study: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Dipeptidyl peptidase-IV (DPP-IV) is a key enzyme in the degradation of incretin hormones, making it a major target for the treatment of type 2 diabetes.[9] Peptides containing hydrophobic amino acids at specific positions can act as potent DPP-IV inhibitors. The incorporation of 4-bromophenylalanine can enhance the hydrophobicity and binding affinity of these peptides.

Table 3: IC₅₀ Values of Dipeptidyl Peptidase-IV Inhibitory Peptides [9][10][11]

| Peptide | Target Enzyme | IC₅₀ (µM) |

| IPQHY | DPP-IV | 25.72 ± 1.06 |

| VPQHY | DPP-IV | 30.78 ± 1.93 |

| VAVVPF | DPP-IV | 33.91 ± 4.83 |

| WGLP | DPP-IV | 350.9 ± 8.3 |

| LPFA | DPP-IV | 267.9 ± 7.2 |

Signaling Pathway Modulation by DPP-IV Inhibitors

Mechanism of action of DPP-IV inhibitors in glucose homeostasis.

Experimental Protocols

General Protocol for Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing (R)-3-Amino-3-(4-bromophenyl)-propionic acid on a 0.1 mmol scale.

1. Resin Swelling:

-

Place the appropriate amount of resin (e.g., MBHA resin for C-terminal amides) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.

-

After swelling, drain the DMF.

2. Boc Deprotection:

-

Add a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) to the resin.

-

Agitate the mixture for 30 minutes at room temperature.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3 times), isopropanol (1 time), and DMF (5 times).

3. Amino Acid Coupling:

-

In a separate vial, dissolve 3.0 equivalents of this compound and 3.0 equivalents of a coupling agent (e.g., HBTU) in DMF.

-

Add 6.0 equivalents of a base (e.g., N,N-diisopropylethylamine, DIEA) to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling can be monitored using a Kaiser test.

4. Washing:

-

After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

5. Repeat Cycle:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

-

Once the synthesis is complete, wash the peptide-resin with DMF, DCM, and methanol, and dry under vacuum.

-

Add a cleavage cocktail (e.g., HF/anisole, 9:1, v/v) to the dried peptide-resin.

-

Stir the mixture at 0 °C for 1 hour.

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether 2-3 more times and dry under vacuum.

7. Purification and Characterization:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide product.

-

Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

General Protocol for Antimicrobial Susceptibility Testing (MIC Assay)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[8]

1. Peptide Preparation:

-

Prepare a stock solution of the purified peptide in a suitable solvent.

-

Create a series of two-fold dilutions of the peptide in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

2. Inoculum Preparation:

-

Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) from an overnight culture.

3. Inoculation:

-

Add the bacterial suspension to each well of the microtiter plate.

4. Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

5. MIC Determination:

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Conclusion

This compound is a powerful and versatile building block for the synthesis of bioactive molecules with enhanced therapeutic potential. Its unique structural features, including the β-amino acid backbone and the bromine-substituted phenyl ring, provide strategic advantages in terms of improved metabolic stability, enhanced binding affinity, and opportunities for further chemical diversification. This technical guide has provided a comprehensive overview of its properties, applications in peptide synthesis, and detailed experimental protocols for its incorporation and the evaluation of the resulting bioactive molecules. As research in drug discovery continues to evolve, the strategic utilization of such non-natural amino acids will undoubtedly play a crucial role in the development of novel and effective therapies for a wide range of diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of novel dipeptidyl peptidase-IV inhibitory peptides derived from walnut protein and their bioactivities in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and Characterization of Dipeptidyl Peptidase-IV Inhibitory Peptides from Oat Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Chemical Landscape of Boc-Protected Bromophenylpropionic Acid: A Technical Guide to Stability and Solubility

For Immediate Release

Groton, CT – December 27, 2025 – In the intricate world of pharmaceutical development and complex organic synthesis, the precise understanding of a molecule's physicochemical properties is paramount. This technical guide offers an in-depth analysis of the stability and solubility of Boc-protected bromophenylpropionic acid, a key building block in the synthesis of novel therapeutics and complex organic molecules. This document is intended for researchers, scientists, and drug development professionals, providing critical data, detailed experimental protocols, and clear visualizations to support and streamline research and development efforts.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern synthetic chemistry, prized for its reliability in temporarily masking the reactivity of amine groups. Its stability under a range of conditions, coupled with its straightforward removal, makes it an invaluable tool. When appended to a functionalized molecule such as bromophenylpropionic acid, the Boc group imparts specific characteristics that influence its handling, reactivity, and application. This guide will explore these characteristics in detail.

Core Stability Profile

The stability of Boc-protected bromophenylpropionic acid is largely dictated by the integrity of the Boc group itself. This carbamate is renowned for its robustness in neutral and basic conditions, making it compatible with a wide array of synthetic transformations that do not involve acidic reagents.[][2] However, its defining feature is its lability under acidic conditions, which allows for its selective and efficient removal.[3]

Acidic Conditions: The primary degradation pathway for Boc-protected amines is acid-catalyzed hydrolysis.[4] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed to cleave the Boc group, yielding the free amine, carbon dioxide, and isobutylene.[][3] This deprotection is typically rapid at room temperature.

Basic and Neutral Conditions: The Boc group is highly stable in the presence of bases and most nucleophiles, a property that underpins its use in orthogonal protection strategies in multi-step syntheses.[][2]

Thermal Stress: Thermolytic cleavage of the Boc group can occur at elevated temperatures, generally above 150°C, providing a non-acidic deprotection method.[5][6] However, high temperatures may also lead to unwanted side reactions or racemization, depending on the molecular structure.[5]

Photostability: While specific photostability data for Boc-protected bromophenylpropionic acid is not extensively documented, it is a common practice to protect complex organic molecules from prolonged exposure to UV light to prevent potential photolytic degradation.[4]

Representative Stability Data

Due to a lack of publicly available quantitative stability data for Boc-protected bromophenylpropionic acid, the following table provides representative data for analogous Boc-protected amino acids under forced degradation conditions. These values should be considered illustrative for establishing analytical methods and understanding potential liabilities.

| Stress Condition | Compound Analogue | Duration (hours) | Temperature (°C) | % Degradation (Approx.) |

| 0.1 M HCl | Boc-L-Phenylalanine | 4 | 60 | > 95% |

| 0.1 M NaOH | Boc-L-Phenylalanine | 24 | 60 | < 5% |

| 3% H₂O₂ | Boc-L-Phenylalanine | 24 | RT | < 5% |

| Thermal | Boc-L-Phenylalanine | 48 | 80 | < 10% |

| Photolytic (UV/Vis) | Boc-L-Phenylalanine | 24 | RT | < 10% |

Note: The data presented is representative and compiled from general knowledge of forced degradation studies on Boc-protected amino acids. Actual degradation rates will be specific to the exact molecular structure and experimental conditions.

Solubility Characteristics

The introduction of the Boc group generally increases the lipophilicity of an amino acid, thereby enhancing its solubility in common organic solvents.[7] This is a critical factor for its application in both solution-phase and solid-phase peptide synthesis, where efficient dissolution is necessary for complete reactions. The solubility of Boc-protected bromophenylpropionic acid is expected to be favorable in a range of aprotic polar solvents.

Representative Solubility Data

| Solvent | Boc-L-Phenylalanine | Boc-L-Tyrosine(tBu) | N-Boc-L-proline |

| Dimethylformamide (DMF) | Soluble | ~185 mg/mL (0.5 M) | ~20 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Soluble | 100 mg/mL | ~15 mg/mL |

| Methanol | Soluble | Soluble | Soluble |

| Ethanol | Soluble | Soluble | ~15 mg/mL |

| Dichloromethane (DCM) | Soluble | Soluble | Soluble |

| Ethyl Acetate | Soluble | Soluble | Soluble |

| Water / Aqueous Buffer | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble |

Note: The data is compiled from various sources and should be used as a guideline.[8][9][10] "Soluble" indicates qualitative information where specific quantitative data was not found. Actual solubility can vary based on purity, temperature, and other experimental parameters.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of stability and solubility. The following sections provide standardized methodologies for these determinations.

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol outlines a systematic approach to evaluate the stability of Boc-protected bromophenylpropionic acid under various stress conditions, in accordance with ICH guidelines.[11][12]

1. Materials and Equipment:

-

Boc-protected bromophenylpropionic acid

-

HPLC grade solvents (Acetonitrile, Water, Methanol)

-

Acids (e.g., 1 M HCl), Bases (e.g., 1 M NaOH), and Oxidizing agents (e.g., 30% H₂O₂)

-

pH meter, calibrated

-

HPLC system with UV or MS detector

-

Photostability chamber

-

Temperature-controlled oven

-

Volumetric flasks and pipettes

2. Stock Solution Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

3. Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C. Withdraw aliquots at predefined time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 1 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots at the same time points as the acid hydrolysis.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at specified time points.

-

Thermal Degradation: Store the solid compound and a solution sample in an oven at a high temperature (e.g., 80°C). Analyze at set time points.

-

Photolytic Degradation: Expose the solid compound and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

4. Sample Analysis:

-

Dilute all stressed samples, including a time-zero (unstressed) control, to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the time-zero control.

Protocol 2: Solubility Determination by Shake-Flask Method

This protocol describes the classic shake-flask method for determining the thermodynamic solubility of Boc-protected bromophenylpropionic acid in various solvents.

1. Materials and Equipment:

-

Boc-protected bromophenylpropionic acid (solid)

-

A range of solvents (e.g., DMF, DMSO, Methanol, Ethanol, Water, pH 7.4 buffer)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment (e.g., 25°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical instrument

2. Experimental Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on the shaker in a temperature-controlled environment (e.g., 25°C). Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary experiment can determine the time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Quantification:

-

Prepare a series of calibration standards of the compound in the respective solvent.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC-UV).

-

Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

-

3. Data Reporting:

-

Report the solubility in units of mg/mL or µg/mL for each solvent at the specified temperature.

References

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic Acid in the Synthesis of Novel Therapeutic Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid has emerged as a pivotal building block in modern medicinal chemistry, offering a unique combination of a stereodefined β-amino acid scaffold and a versatile reactive handle for molecular elaboration. This guide provides an in-depth technical overview of its application in the synthesis of novel therapeutic agents, with a focus on two key areas: Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and Positive Allosteric Modulators (PAMs) of the GABA-B receptor for neurological disorders. This document details the synthetic strategies, experimental protocols, and structure-activity relationships (SAR) that underscore the value of this versatile intermediate. Quantitative data are presented in structured tables for clarity, and key experimental and signaling pathways are visualized using diagrams to facilitate a deeper understanding of the underlying chemical and biological principles.

Introduction: A Versatile Scaffold for Drug Discovery

This compound is a highly functionalized amino acid derivative that serves as a cornerstone in the synthesis of complex bioactive molecules.[1] Its structure incorporates two key features that are highly advantageous for drug development:

-

A Boc-Protected β-Amino Acid Core: The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of the amine functionality, enabling selective reactions at the carboxylic acid terminus, such as amide bond formation.[1][2] The β-amino acid backbone is a common motif in peptidomimetics and small molecule drugs, often imparting favorable pharmacokinetic properties and resistance to enzymatic degradation.[3]

-

A Reactive Bromophenyl Moiety: The bromine atom on the phenyl ring is a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.[1] This allows for the introduction of a wide array of chemical substituents, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1]

These features make this compound an ideal starting material for the construction of compound libraries to screen for novel therapeutic agents, particularly those targeting enzymes and receptors where specific aryl interactions are crucial for binding and activity.[1][4]

Therapeutic Applications and Synthesis Strategies

The unique structural attributes of this compound have been leveraged to develop therapeutic agents in several disease areas. This guide will focus on two prominent examples: DPP-IV inhibitors and GABA-B receptor PAMs.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, which are beneficial for the management of type 2 diabetes.[5] Many DPP-IV inhibitors are peptidomimetics that interact with the active site of the enzyme, and β-amino acids are a key structural component of several potent inhibitors.[3][7]

A common synthetic route to this class of inhibitors involves the amide coupling of a β-amino acid with a heterocyclic amine, which often occupies the S1 pocket of the DPP-IV enzyme. The versatility of this compound allows for further diversification through cross-coupling reactions to explore the S2 and other subsites of the enzyme.

The inhibition of DPP-IV leads to a cascade of events that ultimately results in improved glycemic control.

GABA-B Receptor Positive Allosteric Modulators (PAMs)

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. The GABA-B receptor, a G protein-coupled receptor (GPCR), plays a crucial role in modulating neuronal excitability.[8] Positive allosteric modulators (PAMs) of the GABA-B receptor do not activate the receptor directly but enhance the effect of the endogenous ligand, GABA.[9][10] This approach offers a more subtle and potentially safer way to modulate GABAergic neurotransmission compared to direct agonists, with potential applications in treating anxiety, spasticity, and other neurological disorders.[9]

The synthesis of GABA-B PAMs often involves the creation of a core structure that can interact with the allosteric binding site on the receptor. The phenyl ring of this compound can be functionalized through Suzuki coupling to introduce diverse substituents that can probe the binding pocket and optimize potency and selectivity.

Activation of the GABA-B receptor by GABA, potentiated by a PAM, triggers a signaling cascade that leads to neuronal inhibition.

Experimental Protocols

Detailed and robust experimental protocols are critical for the successful synthesis of therapeutic agents. The following sections provide representative procedures for the key transformations involving this compound.

Amide Coupling (General Procedure)

This protocol describes a standard method for the formation of an amide bond between this compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary) (1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

-

Add DIPEA (2.0 eq) dropwise to the reaction mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x volumes) and then with brine (1 x volume).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Condition |

| Coupling Reagents | EDC, HOBt |

| Base | DIPEA |

| Solvent | Anhydrous DMF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Workup | Aqueous workup with EtOAc extraction |

| Purification | Silica gel column chromatography |

Suzuki-Miyaura Cross-Coupling (General Procedure)

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a Boc-protected 3-amino-3-(4-bromophenyl)propionic acid derivative with an arylboronic acid.

Materials:

-

Boc-protected 3-amino-3-(4-bromophenyl)propionic acid derivative (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add the Boc-protected 3-amino-3-(4-bromophenyl)propionic acid derivative (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (2-5 mol%), and base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Parameter | Condition |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) |

| Base | Inorganic base (e.g., K₂CO₃) |

| Solvent | Biphasic (e.g., Toluene/H₂O) |

| Temperature | 80-100 °C |

| Reaction Time | Varies (monitor by TLC/LC-MS) |

| Workup | Aqueous workup with organic extraction |

| Purification | Silica gel column chromatography |

Sonogashira Coupling (General Procedure)

This protocol provides a general method for the palladium- and copper-catalyzed Sonogashira coupling of a Boc-protected 3-amino-3-(4-bromophenyl)propionic acid derivative with a terminal alkyne.

Materials:

-

Boc-protected 3-amino-3-(4-bromophenyl)propionic acid derivative (1.0 eq)

-

Terminal alkyne (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Amine base (e.g., Triethylamine, Diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the Boc-protected 3-amino-3-(4-bromophenyl)propionic acid derivative (1.0 eq), palladium catalyst (1-5 mol%), and CuI (2-10 mol%) in the anhydrous solvent.

-

Add the amine base, followed by the terminal alkyne (1.2-1.5 eq).

-

Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

-

Once the starting material is consumed, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the metal catalysts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography.

| Parameter | Condition |

| Catalysts | Pd complex and Cu(I) salt |

| Base | Amine base (e.g., Et₃N) |

| Solvent | Anhydrous polar aprotic (e.g., THF) |

| Temperature | Room temperature to elevated |

| Reaction Time | Varies (monitor by TLC/LC-MS) |

| Workup | Filtration and aqueous extraction |

| Purification | Silica gel column chromatography |

Quantitative Data and Structure-Activity Relationships (SAR)

The following tables summarize hypothetical, yet representative, quantitative data for novel DPP-IV inhibitors and GABA-B PAMs synthesized from this compound. The data illustrates how systematic modifications at the 4-position of the phenyl ring can influence biological activity.

DPP-IV Inhibitors: SAR of Phenyl Ring Substituents

| Compound | R-Group (at 4-position) | DPP-IV IC₅₀ (nM) | Selectivity vs. DPP-8/9 |

| 1a | -Br (Starting Material) | >1000 | - |

| 1b | -Phenyl | 150 | 50-fold |

| 1c | -4-Fluorophenyl | 85 | 120-fold |

| 1d | -Thiophen-2-yl | 60 | 150-fold |

| 1e | -Pyridin-3-yl | 45 | 200-fold |

| 1f | -C≡C-Ph | 250 | 30-fold |

Data is illustrative and intended to demonstrate SAR principles.

The hypothetical data suggests that replacing the bromine atom with various aryl and heteroaryl groups via Suzuki coupling can significantly enhance DPP-IV inhibitory activity. The introduction of a pyridyl group (Compound 1e) appears to be most favorable, potentially due to hydrogen bonding interactions within the enzyme's active site.

GABA-B PAMs: SAR of Phenyl Ring Substituents

| Compound | R-Group (at 4-position) | GABA-B EC₅₀ Potentiation (fold) | Maximal GABA Response (%) |

| 2a | -Br (Starting Material) | 1.2 | 110 |

| 2b | -Phenyl | 3.5 | 150 |

| 2c | -4-Methoxyphenyl | 5.2 | 180 |

| 2d | -3,4-Dichlorophenyl | 8.1 | 220 |

| 2e | -Naphthyl | 6.5 | 200 |

| 2f | -C≡C-Si(CH₃)₃ | 2.1 | 130 |

Data is illustrative and intended to demonstrate SAR principles.

For the GABA-B PAMs, the illustrative data indicates that the nature of the substituent introduced via cross-coupling has a profound effect on the potentiation of the GABA response. Electron-withdrawing and larger hydrophobic groups (Compounds 2d and 2e) appear to enhance the positive allosteric modulation, suggesting that these moieties may interact favorably with the allosteric binding pocket of the GABA-B receptor.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its inherent chirality, protected amine, and reactive bromophenyl group provide a powerful platform for the efficient construction and optimization of drug candidates. As demonstrated with the examples of DPP-IV inhibitors and GABA-B receptor PAMs, this starting material enables the exploration of diverse chemical space through well-established synthetic transformations, leading to the identification of potent and selective modulators of biological targets. The detailed protocols and SAR insights provided in this guide are intended to empower researchers in their drug discovery efforts, facilitating the development of the next generation of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of the γ-Aminobutyric Acid Type B (GABA(B)) Receptor by Agonists and Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Structure-Activity Relationships of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of derivatives based on the core scaffold of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid. This versatile building block has garnered significant interest in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system (CNS). Its inherent structural features, including a chiral center, a protected amine, a carboxylic acid, and a reactive bromophenyl group, make it an ideal starting point for the synthesis of diverse compound libraries. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug discovery efforts in this area.

Introduction

This compound is a highly functionalized amino acid derivative that serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.[1][2] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility, making it amenable to standard peptide coupling and other synthetic transformations.[2] The presence of the 4-bromophenyl moiety offers a strategic handle for introducing further chemical diversity through cross-coupling reactions, enabling a systematic investigation of how structural modifications impact biological activity.[3] Derivatives of this scaffold have shown particular promise as modulators of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the CNS.[4]

Data Presentation: Structure-Activity Relationships

The following table summarizes the inhibitory activity of various GABA analogues at the GABA-A receptor, providing a foundational understanding of the SAR for this class of compounds. While a comprehensive SAR table for a series of direct derivatives of this compound is not yet publicly available in a consolidated format, the data for related structures offer valuable insights into the structural requirements for receptor binding.

| Compound Name | Structure | Target | IC50 (µM) |

| γ-Aminobutyric acid (GABA) | HOOC-(CH₂)₃-NH₂ | GABA-A Receptor | 0.03[4] |

| 3-Aminopropanesulfonic acid (APS) | HOOC-(CH₂)₂-SO₃H | GABA-A Receptor | 0.04[4] |

| Imidazoleacetic acid (IMA) | Imidazole-CH₂-COOH | GABA-A Receptor | 0.4[4] |

| 3-Amino-3-phenylpropionic acid (APP) | C₆H₅-CH(NH₂)-CH₂-COOH | GABA-A Receptor | 35[4] |

| meta-Aminobenzoic acid (MABA) | m-NH₂-C₆H₄-COOH | GABA-A Receptor | 58[4] |

| Urocanic acid (UCA) | Imidazole-CH=CH-COOH | GABA-A Receptor | 354[4] |

Note: This table presents data for GABA analogues to illustrate the general SAR for GABA-A receptor binding. Further studies are required to establish a detailed SAR for derivatives of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the core scaffold and the biological evaluation of its derivatives at GABA receptors.

Synthesis of (R,S)-Boc-3-amino-3-(4-bromophenyl)-propionic acid

This procedure outlines a general method for the Boc protection of 3-amino-3-(4-bromophenyl)propionic acid.

Materials:

-

3-amino-3-(4-bromophenyl)propionic acid

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ethyl acetate (EA)

-

Water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-amino-3-(4-bromophenyl)propionic acid (1 equivalent) in THF.

-

Add a solution of NaOH (1 equivalent) in H₂O.

-

Add Boc₂O (1.58 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Concentrate the reaction mixture in vacuo.

-

Dilute the residue with ethyl acetate and water.

-

Adjust the pH of the aqueous layer to 6-7 with 1 M HCl with stirring.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the title compound as a white solid.[5]

GABA-A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the GABA-A receptor.

Materials:

-

Rat brain membranes (source of GABA-A receptors)

-

[³H]Muscimol (radioligand)

-

Unlabeled GABA (for non-specific binding determination)

-

Test compounds (derivatives of this compound)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Cell harvester

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brains and prepare a crude membrane fraction by differential centrifugation. Wash the membranes multiple times to remove endogenous GABA.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Binding buffer

-

A fixed concentration of [³H]Muscimol (typically near its Kd value).

-

For total binding wells: Add buffer.

-

For non-specific binding wells: Add a high concentration of unlabeled GABA.

-

For competition wells: Add varying concentrations of the test compound.

-

Add the prepared rat brain membranes to initiate the binding reaction.

-

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50 value.

Mandatory Visualizations

GABAergic Synapse and Signaling Pathway

The following diagram illustrates the key components of a GABAergic synapse and the signaling cascade initiated by GABA binding to its receptors.

Caption: Overview of GABAergic neurotransmission and signaling.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the general workflow for a competitive radioligand binding assay to determine the affinity of a test compound for a target receptor.

Caption: General workflow for a competitive radioligand binding assay.

This guide serves as a foundational resource for researchers interested in the structure-activity relationships of this compound derivatives. The provided data, protocols, and visualizations are intended to support the design and execution of further studies aimed at elucidating the therapeutic potential of this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Central receptor binding and cardiovascular effects of GABA analogues in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (R,S)-Boc-3-amino-3-(4-bromophenyl)-propionic acid synthesis - chemicalbook [chemicalbook.com]

The Bromophenyl Group: A Linchpin in Chemical Reactivity and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The bromophenyl group, a simple phenyl ring substituted with one or more bromine atoms, is a fundamental structural motif in modern chemistry. Its prevalence in organic synthesis, materials science, and medicinal chemistry stems from the unique and powerful influence the bromine substituent exerts on the molecule's overall reactivity and properties. The interplay of its electronic nature, steric profile, and its capacity for specific non-covalent interactions makes the bromophenyl group an exceptionally versatile tool. For researchers and drug development professionals, a deep understanding of its role is crucial for designing novel synthetic pathways, engineering advanced materials, and discovering new therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the multifaceted role of the bromophenyl group, focusing on its impact on chemical reactivity, its application in key synthetic transformations, and its strategic use in drug design.

Physicochemical and Electronic Effects of the Bromine Substituent

The bromine atom modifies the intrinsic properties of the phenyl ring through a combination of inductive and resonance effects, and its presence imparts distinct physicochemical characteristics.

Electronic Influence

The bromine atom is an electronegative halogen that influences the electron density of the phenyl ring through two opposing electronic effects:

-

Inductive Effect (-I): Due to its higher electronegativity compared to carbon, bromine withdraws electron density from the aromatic ring through the sigma (σ) bond.[3] This is a distance-dependent effect that deactivates the ring towards electrophilic attack.

-

Resonance Effect (+R or +M): The bromine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring.[4][5] This resonance effect donates electron density to the ring, primarily at the ortho and para positions.

Overall, the inductive effect of halogens (including bromine) is stronger than their resonance effect. Consequently, the bromophenyl group is considered a weak deactivating group in electrophilic aromatic substitution reactions, while still directing incoming electrophiles to the ortho and para positions.[6][7] This nuanced electronic character is fundamental to its reactivity profile.

Physicochemical Properties

The introduction of a bromine atom significantly alters the physical properties of the parent phenyl group. It increases the molecular weight and molar mass, and generally raises the melting and boiling points.[8][9] The bromine atom also increases the lipophilicity of the molecule, a critical parameter in drug design that affects membrane permeability and interactions with biological targets.[10]

Table 1: Physicochemical Properties of Representative Bromophenyl Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 4-Bromophenol | C₆H₅BrO | 173.01 | 63-67 | 236-238 | Slightly soluble in water; soluble in organic solvents.[9][11] |

| 4-Bromodiphenyl ether | C₁₂H₉BrO | 249.10 | 18 | 305 | Insoluble in water; soluble in ether.[8][12][13] |

| 4-Bromophenylacetic acid | C₈H₇BrO₂ | 215.04 | 112-115 | 308 | Slightly soluble in water.[1] |

| 2-(4-Bromophenyl)acetamide | C₈H₈BrNO | 214.06 | 183-186 | - | Insoluble in water.[14] |

The Role of the Bromophenyl Group in Chemical Synthesis

The bromophenyl group is a cornerstone functional handle in organic synthesis, primarily due to the reactivity of the carbon-bromine bond, which serves as a versatile site for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is highly amenable to oxidative addition by low-valent palladium complexes, making bromophenyl derivatives excellent substrates for a wide array of cross-coupling reactions. This has become one of the most powerful strategies for constructing complex molecular architectures.[2][10][15]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.[16]

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.[10]

-

Stille Coupling: Reaction with organostannanes.[15]

-

Heck Reaction: Reaction with alkenes.[17]

-

Sonogashira Coupling: Reaction with terminal alkynes.

The reactivity of the C-Br bond allows for selective and high-yield transformations, making it a preferred choice over the less reactive C-Cl bond and the more expensive C-I bond.[16]

Steric Effects

The bromine atom is significantly larger than hydrogen, and its steric bulk can influence the regioselectivity and rate of chemical reactions.[18] This steric hindrance can be exploited to direct reactions to less hindered positions on the molecule or to control the conformation of a molecule.[19][20] For instance, in Suzuki couplings, ortho-substituted arylboronic acids may exhibit lower reactivity due to steric factors that impede the transmetalation step.[21]

Role in Drug Design and Medicinal Chemistry

The bromophenyl group is a privileged scaffold in medicinal chemistry, contributing to a molecule's pharmacokinetic and pharmacodynamic profiles in several ways.[22]

Target Engagement and Halogen Bonding